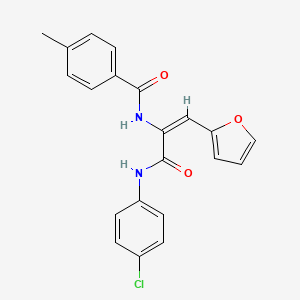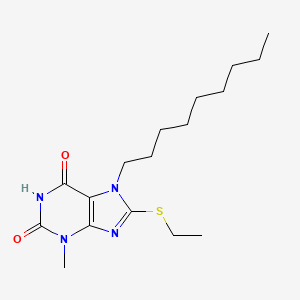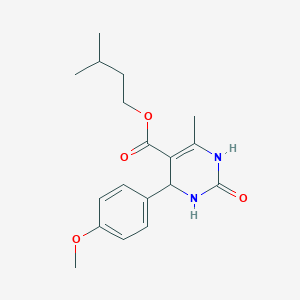
N-(1-((4-Chloroanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((4-Chloroanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide est un composé organique synthétique connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente une combinaison de cycles aromatiques, d'un cycle furane et de groupes fonctionnels qui contribuent à sa réactivité et à sa polyvalence dans les réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(1-((4-Chloroanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l'intermédiaire : La réaction commence par la préparation d'un composé intermédiaire en faisant réagir la 4-chloroaniline avec un composé carbonylé approprié dans des conditions contrôlées.
Réaction de couplage : L'intermédiaire est ensuite soumis à une réaction de couplage avec le bromure de 2-furylvinyle en présence d'une base telle que le carbonate de potassium.
Étape finale : Le produit résultant est ensuite mis à réagir avec le chlorure de 4-méthylbenzoyle pour obtenir le composé final, le this compound.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs automatisés et des mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(1-((4-Chloroanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile avec des réactifs tels que les halogènes ou les agents de nitration.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Gaz chlore en présence d'un catalyseur tel que le chlorure de fer(III).
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de molécules organiques plus complexes.
Biologie : Investigated pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Par exemple, il peut inhiber certaines enzymes impliquées dans les processus inflammatoires, exerçant ainsi des effets anti-inflammatoires.
Applications De Recherche Scientifique
N-(1-((4-Chloroanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-((4-Chloroanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(1-((4-Bromoanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide
- N-(1-((4-Methoxyanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide
Unicité
Le N-(1-((4-Chloroanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide se distingue par la présence du groupe 4-chloroanilino, qui lui confère des propriétés électroniques et stériques uniques. Cela le rend plus réactif dans certaines réactions chimiques et potentiellement plus efficace dans ses applications biologiques par rapport à ses analogues.
Propriétés
Formule moléculaire |
C21H17ClN2O3 |
|---|---|
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
N-[(E)-3-(4-chloroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2O3/c1-14-4-6-15(7-5-14)20(25)24-19(13-18-3-2-12-27-18)21(26)23-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ |
Clé InChI |
OCNAVQNENHFYCE-CPNJWEJPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)
![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)


![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)
![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)

